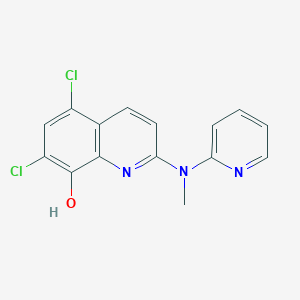
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. . This particular compound’s unique structure, featuring chlorine atoms and a pyridine ring, contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilic acid derivatives with appropriate chlorinating agents to introduce the chlorine atoms at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may interfere with cell cycle progression and induce apoptosis through the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against malaria.
Quinolone antibiotics: A class of antibiotics that includes ciprofloxacin, which also targets bacterial DNA synthesis.
Uniqueness
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol stands out due to its dual chlorine substitution and the presence of a pyridine ring, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- is a synthetic compound derived from the quinoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₂H₁₂Cl₂N₂O
- Molecular Weight : 271.14 g/mol
- CAS Number : 773-76-2
This compound is characterized by the presence of chlorine atoms at positions 5 and 7 of the quinoline structure, which significantly influences its biological activity.
Biological Activities
8-Quinolinol derivatives exhibit a wide range of biological activities, including:
-
Antimicrobial Activity :
- Exhibits significant antibacterial effects against various strains, including antibiotic-resistant bacteria. For instance, studies have demonstrated its efficacy against Gram-negative bacteria, showing potential as a new antimicrobial agent .
- The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
-
Anticancer Properties :
- Recent studies indicate that 8-Quinolinol derivatives can inhibit telomerase activity, leading to G2/M phase arrest in cancer cells. This was notably observed in HeLa cervical cancer cells where the compound showed an IC₅₀ value of 0.80 nM, making it significantly more potent than cisplatin .
- In vivo studies demonstrated that treatment with this compound resulted in a tumor inhibition rate (TIR) of 43.7% in xenograft models .
- Antifungal and Antiparasitic Effects :
- Neuroprotective Effects :
The biological activity of 8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes such as telomerase and metalloproteins, disrupting their functions and leading to cellular apoptosis in cancer cells .
- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 8-Quinolinol derivatives on several cancer cell lines including Hep-G2 and NCI-H460. The results indicated that these compounds significantly inhibited cell proliferation with minimal toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties revealed that 8-Quinolinol effectively inhibited the growth of multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Data Summary Table
Properties
CAS No. |
648896-68-8 |
|---|---|
Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5,7-dichloro-2-[methyl(pyridin-2-yl)amino]quinolin-8-ol |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20(12-4-2-3-7-18-12)13-6-5-9-10(16)8-11(17)15(21)14(9)19-13/h2-8,21H,1H3 |
InChI Key |
GHOMEWRLYFDPLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















